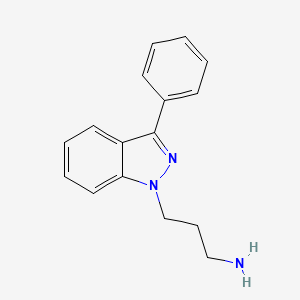
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine typically involves the formation of the indazole ring followed by the introduction of the phenyl and propan-1-amine groups. One common method involves the reaction of phenylhydrazine with an appropriate aldehyde to form a hydrazone intermediate, which then undergoes cyclization to form the indazole ring. The propan-1-amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole ring or the propan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Indazole derivatives, including this compound, are being explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The indazole ring can interact with the active sites of enzymes, inhibiting their activity. The phenyl and propan-1-amine groups can enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but lacks the phenyl group.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group instead of the propan-1-amine group.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an indazole ring.
Uniqueness
3-(3-Phenyl-1H-indazol-1-yl)propan-1-amine is unique due to the presence of both the phenyl and propan-1-amine groups attached to the indazole ring. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
属性
CAS 编号 |
57614-62-7 |
|---|---|
分子式 |
C16H17N3 |
分子量 |
251.33 g/mol |
IUPAC 名称 |
3-(3-phenylindazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C16H17N3/c17-11-6-12-19-15-10-5-4-9-14(15)16(18-19)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12,17H2 |
InChI 键 |
QMRUKUGSNLZWDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


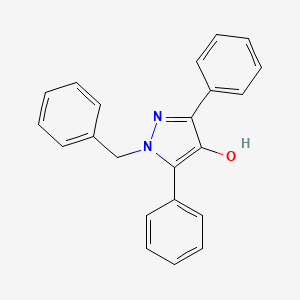

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
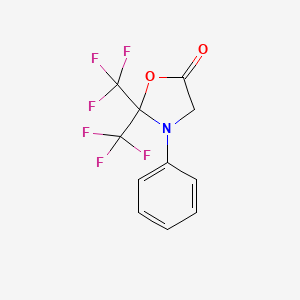
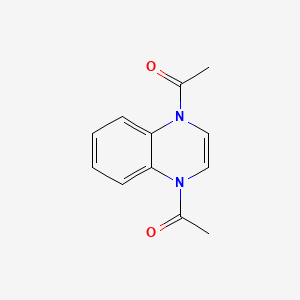
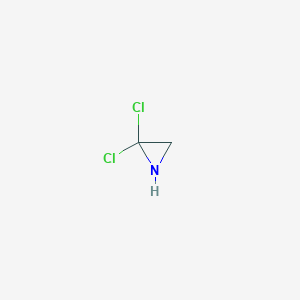


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
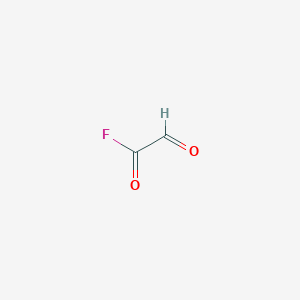
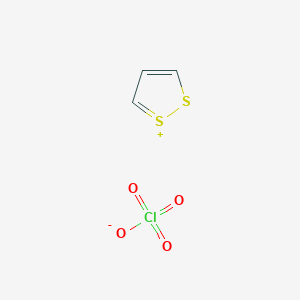
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
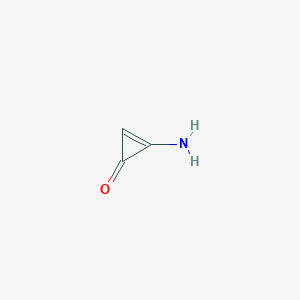
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
